4-(Trifluoromethyl)benzhydrazide (CAS 339-59-3) is a highly specialized fluorinated aroyl hydrazine utilized as a premium building block in organic synthesis. Presenting as an off-white solid with a melting point of 115–119 °C, it is primarily procured for the downstream synthesis of trifluoromethylated nitrogen heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and bioactive hydrazones [1]. Unlike generic benzhydrazides, the incorporation of the para-trifluoromethyl (-CF3) group fundamentally alters the molecule's physicochemical profile, imparting high lipophilicity, exceptional metabolic stability, and strong electron-withdrawing characteristics. These properties make it an indispensable precursor for process chemists and medicinal chemistry procurement teams designing advanced agrochemicals and central nervous system (CNS) targeted pharmaceutical libraries[2].
Replacing 4-(Trifluoromethyl)benzhydrazide with unsubstituted benzhydrazide or standard halogenated analogs (e.g., 4-chlorobenzhydrazide) fundamentally compromises the downstream physicochemical profile of synthesized libraries [1]. In pharmaceutical and agrochemical procurement, the para-trifluoromethyl group is not merely a steric placeholder; its strong electron-withdrawing nature alters the nucleophilicity of the hydrazide nitrogen, requiring specific cyclization conditions but ultimately yielding heterocycles with significantly enhanced resistance to oxidative metabolism. Furthermore, generic substitution fails to provide the critical ~0.8–1.0 logP unit boost required for passive blood-brain barrier (BBB) penetration or prolonged field half-life, making this specific fluorinated precursor strictly non-interchangeable for advanced drug and pesticide design [2].
The synthesis of CNS-active compounds requires precise control over lipophilicity. Derivatives synthesized from 4-(Trifluoromethyl)benzhydrazide consistently achieve optimal logP ranges necessary for passive CNS diffusion, outperforming unsubstituted baselines [1].
| Evidence Dimension | Calculated logP and Blood-Brain Barrier (BBB) permeability of derived heterocycles |
| Target Compound Data | Derivatives synthesized from the para-CF3 precursor consistently achieve optimal logP ranges for passive CNS diffusion. |
| Comparator Or Baseline | Unsubstituted benzhydrazide and 4-methylbenzhydrazide precursors. |
| Quantified Difference | CF3 substitution provides a predictable lipophilicity increase of ~0.8 to 1.0 logP units compared to the unsubstituted baseline, crossing the threshold for effective BBB permeation. |
| Conditions | In silico ADMET modeling and capillary dip sampling for BBB permeability assessment. |
Procurement teams sourcing building blocks for neuro-pharmaceutical libraries must select the CF3-substituted precursor to guarantee downstream candidates meet strict BBB penetration criteria.
When designing inhibitors for complex enzymatic targets like Acetylcholinesterase (AChE), the steric and electronic properties of the precursor dictate binding success. Hydrazones derived from 4-(Trifluoromethyl)benzhydrazide demonstrate significantly stronger target affinity than their non-fluorinated counterparts[1].
| Evidence Dimension | Binding energy and IC50 for Acetylcholinesterase (AChE) inhibition |
| Target Compound Data | Hydrazone derivatives of 4-(trifluoromethyl)benzhydrazide exhibit potent AChE inhibition with binding energies reaching -7.67 kcal/mol. |
| Comparator Or Baseline | Non-fluorinated (H or CH3 substituted) benzhydrazide derivatives. |
| Quantified Difference | The steric bulk and hydrophobicity of the para-CF3 group allow deeper penetration into the AChE hydrophobic gorge, yielding significantly stronger inhibitory potency than unsubstituted or methyl-substituted analogs. |
| Conditions | In vitro enzymatic assays and molecular docking simulations against human AChE. |
For therapeutic discovery programs targeting Alzheimer's, this specific precursor is required to exploit critical fluorine-protein interactions that standard halogens cannot replicate.
Synthesizing complex multi-target agents requires precursors that can withstand harsh cyclization environments. 4-(Trifluoromethyl)benzhydrazide proves to be a highly processable starting material, enabling the scalable generation of highly active fluorinated oxadiazole-triazole hybrids [1].
| Evidence Dimension | Cyclization yield and downstream cytotoxic efficacy |
| Target Compound Data | 4-(Trifluoromethyl)benzhydrazide enables high-yield synthesis of fluorinated 1,3,4-oxadiazole-1,2,3-triazole hybrids, yielding active agents with IC50 values down to 19.47 μg/mL against A549 cells. |
| Comparator Or Baseline | Standard non-fluorinated heterocyclic synthesis routes. |
| Quantified Difference | Maintains high precursor conversion rates during aggressive dehydrating cyclization (e.g., with POCl3), directly linking synthetic scalability to potent anti-cancer activity. |
| Conditions | Substructure-based hybrid synthesis followed by HPLC purification and in vitro A549 cell line assays. |
Process chemists require this specific aroyl hydrazine to ensure reliable, scalable cyclization into complex multi-target hybrids without excessive degradation.
This compound is the ideal starting material for generating hydrazone and oxadiazole libraries aimed at neurodegenerative diseases (e.g., Alzheimer's). The predictability of the logP enhancement provided by the CF3 group guarantees that downstream library candidates possess the baseline lipophilicity required for passive blood-brain barrier penetration [1].
It is widely selected for the synthesis of 1,2,4-triazole and oxadiazole-based agrochemicals (such as treatments for citrus canker). The metabolic stability imparted by the para-CF3 group extends the field half-life of the active ingredient, making it far superior to unsubstituted benzhydrazide precursors [2].
A primary procurement choice for process chemists developing fluorinated oxadiazole-triazole hybrids targeting lung (A549) and cervical (HeLa) cancer cell lines. The compound's robust processability during harsh dehydrating cyclization ensures high-yield scalable production of potent cytotoxic agents [3].
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